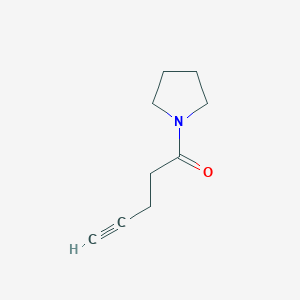
3-(4-Ethylphenyl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)propane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its distinct structure, which includes a 4-ethylphenyl group attached to a propane-1-thiol backbone. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol. The reaction conditions typically involve the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method could include the catalytic hydrogenation of a precursor compound, such as 3-(4-ethylphenyl)propene, in the presence of hydrogen sulfide gas. This method allows for the direct introduction of the thiol group under controlled conditions, ensuring high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiols can add to alkenes in the presence of radical initiators, leading to the formation of thioethers through thiol-ene reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Major Products
Oxidation: Disulfides.
Substitution: Thioethers.
Addition: Thioethers through thiol-ene reactions.
科学的研究の応用
3-(4-Ethylphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a role in biological systems as antioxidants and in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has shown potential in developing drugs with antioxidant properties.
Industry: Thiols are used in the production of polymers and as additives in lubricants and fuels to improve their properties.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)propane-1-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. This group can donate electrons, making it a good nucleophile. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins. The compound can also act as an antioxidant by neutralizing reactive oxygen species.
類似化合物との比較
Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but without the aromatic ring.
Propane-1-thiol: Similar backbone but lacks the 4-ethylphenyl group.
4-Methylphenylmethanethiol: Contains a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
3-(4-Ethylphenyl)propane-1-thiol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This structural feature can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(4-ethylphenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNZHKBZGNGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide](/img/structure/B7906933.png)









